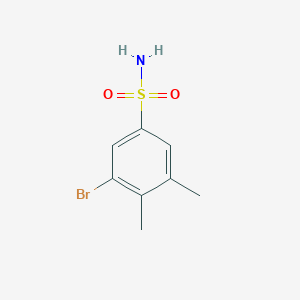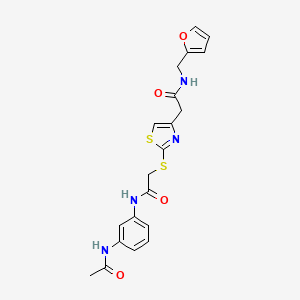![molecular formula C18H13N3O3S3 B2793080 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477556-13-1](/img/structure/B2793080.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound is related to a group of substances that have been a focal point in research for their unique properties and potential applications. Studies have explored various synthesis pathways and chemical reactions involving similar compounds. For instance, alternative products in one-pot reactions involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone have been reported, highlighting the complex chemistry of related thiazole and benzothiazole derivatives (Krauze et al., 2007). Additionally, the TEMPO-catalyzed electrochemical C–H thiolation presents a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines from thioamides, demonstrating the advancements in green chemistry approaches for the synthesis of related compounds (Qian et al., 2017).
Biological Activities and Applications
Research has also delved into the biological activities of benzothiazole derivatives, suggesting potential applications in pharmaceuticals and materials science. For example, synthesis and in vivo diuretic activity studies of biphenyl benzothiazole-2-carboxamide derivatives indicate the pharmacological relevance of these compounds (Yar & Ansari, 2009). Furthermore, heterocyclic benzazole derivatives have shown in vitro antimycobacterial activity, underscoring their potential as leads in developing new antimicrobial agents (Kočí et al., 2002).
Material Science and Corrosion Inhibition
In material science, benzothiazole derivatives have been investigated for their corrosion inhibition properties. Experimental and theoretical studies have demonstrated that certain benzothiazole derivatives can serve as effective corrosion inhibitors for carbon steel in acidic environments, offering insights into their application in protecting industrial materials (Hu et al., 2016).
Mechanism of Action
Target of Action
CCG-17397, also known as N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, primarily targets the fatty acid synthase (FAS) . FAS is an enzyme that plays a crucial role in the synthesis of fatty acids, which are essential components of cellular membranes and signaling molecules .
Mode of Action
CCG-17397 interacts with its target, FAS, by irreversibly binding to it, specifically to the b-ketoacyl-acyl carrier protein synthase (FabH, FabB, and FabF condensation enzymes) . This interaction inhibits the activity of FAS, leading to cytotoxicity and apoptosis in human cancer cell lines . This effect is believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway .
Biochemical Pathways
The primary biochemical pathway affected by CCG-17397 is the fatty acid synthesis pathway . By inhibiting FAS, CCG-17397 disrupts this pathway, leading to a decrease in the production of fatty acids . This disruption can have downstream effects on other pathways that rely on fatty acids, such as the synthesis of cellular membranes and signaling molecules .
Pharmacokinetics
Efforts have been made to improve both the metabolic stability and the solubility of CCG-17397, resulting in the identification of two analogs achieving over 10-fold increases in plasma exposures in mice .
Result of Action
The inhibition of FAS by CCG-17397 leads to cytotoxicity and apoptosis in human cancer cell lines . This is believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway .
Action Environment
The action, efficacy, and stability of CCG-17397 can be influenced by various environmental factors. It’s worth noting that environmental factors can generally affect the absorption, distribution, metabolism, and excretion of drugs, thereby influencing their pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S3/c1-25-18-20-11-4-3-10-14(15(11)27-18)26-17(19-10)21-16(22)9-2-5-12-13(8-9)24-7-6-23-12/h2-5,8H,6-7H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGVXUXWPUVFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2792998.png)
![N-(cyanomethyl)-2-{[5-(diethylsulfamoyl)-2-methoxyphenyl]amino}acetamide](/img/structure/B2792999.png)
![3-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2793000.png)

![Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2793003.png)

![2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2793006.png)
![2,6-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2793007.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido](/img/structure/B2793009.png)

![(3Z)-3-Benzylidene-N-(1-cyanoethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2793011.png)
![2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2793014.png)
![(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2793017.png)
![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793018.png)